REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])OC(=O)[CH:3]=1.Cl[C:11]1[C:12]([O:14][C:15](=[O:17])[CH:16]=1)=[O:13]>>[CH3:8][C:6]1[CH:7]=[C:2]([CH3:3])[CH:1]=[C:11]2[C:12]([O:14][C:15](=[O:17])[C:16]=12)=[O:13]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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CC1=CC(OC(=C1)C)=O
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Name
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|
Quantity
|
1.5 g
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Type
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reactant
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Smiles
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Cl/C=1/C(=O)OC(\C1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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160 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the precipitated crystals were purified by silica gel chromatography (chloroform)
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Name
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|
Type
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product
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Smiles
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CC1=C2C(C(=O)OC2=O)=CC(=C1)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.91 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |